molecular formula C9H8F5NO B11753066 (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol

Cat. No.: B11753066
M. Wt: 241.16 g/mol
InChI Key: WFRPPUQPCNSXCS-UHFFFAOYSA-N
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Description

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol is a chemical compound with the molecular formula C8H8F5NO It is characterized by the presence of a pyridine ring substituted with a methyl group, a pentafluoroethyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol typically involves the reaction of 4-methyl-5-pentafluoroethyl-pyridine with formaldehyde in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-methyl-5-pentafluoroethyl-pyridine-2-carboxylic acid.

    Reduction: Formation of 4-methyl-5-pentafluoroethyl-pyridin-2-yl-methanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-5-trifluoromethyl-pyridin-2-yl)-methanol
  • (4-Methyl-5-difluoromethyl-pyridin-2-yl)-methanol

Uniqueness

(4-Methyl-5-pentafluoroethyl-pyridin-2-yl)-methanol is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

[4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C9H8F5NO/c1-5-2-6(4-16)15-3-7(5)8(10,11)9(12,13)14/h2-3,16H,4H2,1H3

InChI Key

WFRPPUQPCNSXCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)CO

Origin of Product

United States

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